

IMP-1710: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IMP-1710

Cat. No.: B3025724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMP-1710 is a potent and highly selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitylating enzyme (DUB) implicated in the pathogenesis of various diseases, including cancer.[1][2][3][4] This technical guide provides an in-depth overview of **IMP-1710**, its mechanism of action, and its applications as a chemical probe and potential therapeutic agent in cancer research. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of UCHL1 inhibition.

Introduction to UCHL1 in Cancer

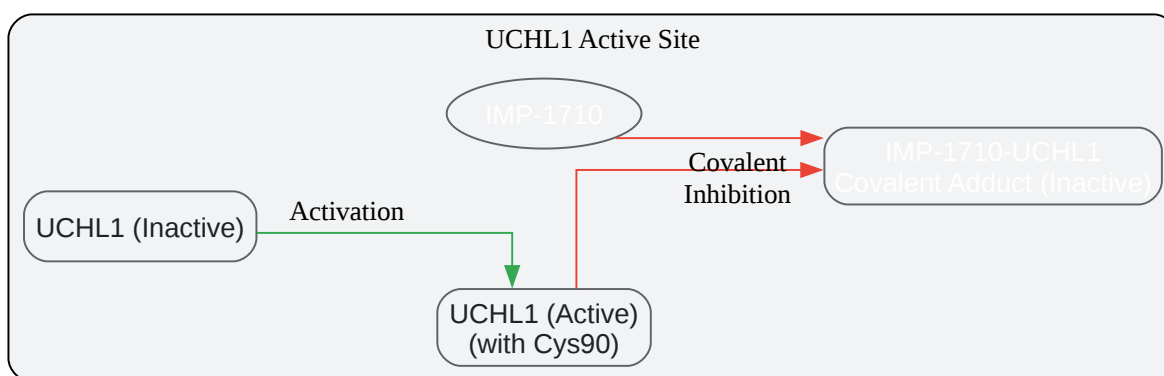
Ubiquitin C-terminal Hydrolase L1 (UCHL1) is a deubiquitylating enzyme that plays a crucial role in the ubiquitin-proteasome system by recycling ubiquitin monomers.[1][2] While abundantly expressed in neuronal tissues, its dysregulation has been linked to several types of cancer, including lymphoma, small-cell lung cancer, glioblastoma, and myeloma.[5] In cancer, UCHL1 expression often correlates with increased metastatic potential and poor patient prognosis.[5] The enzymatic activity of UCHL1 is thought to contribute to oncogenesis by preventing the degradation of key regulatory proteins, thereby promoting uncontrolled cell growth.[6] Consequently, the pharmacological inhibition of UCHL1 represents a promising therapeutic strategy for a range of UCHL1-implicated cancers.[5]

IMP-1710: A Potent and Selective UCHL1 Inhibitor

IMP-1710 is a novel, covalent inhibitor of UCHL1, developed as a highly potent and selective chemical probe.[1][2][7] It contains an alkyne moiety, enabling its use in "click chemistry" for the identification and quantification of its target protein in intact cells.[8][9]

Mechanism of Action

IMP-1710 acts as a covalent inhibitor by stereoselectively labeling the catalytic cysteine (Cys90) residue in the active site of UCHL1.[1][2] This irreversible binding effectively blocks the deubiquitylating activity of the enzyme.



[Click to download full resolution via product page](#)

Caption: Mechanism of UCHL1 inhibition by **IMP-1710**.

Potency and Selectivity

IMP-1710 demonstrates high potency and selectivity for UCHL1. The following table summarizes its inhibitory activity.

| Compound | Target | Assay Type | IC50 | Reference |
|---------------------------|--|---------------------------|---|---|
| IMP-1710 | UCHL1 | Fluorescence Polarization | 38 nM | [5] [8] [9] |
| IMP-1710 | Fibroblast-to-myofibroblast transition | Cell-based | 740 nM | [8] [9] |
| Parent Compound 1 | UCHL1 | Fluorescence Polarization | 90 nM | [1] [2] |
| IMP-1711 ((R)-enantiomer) | UCHL1 | Fluorescence Polarization | >1000-fold less active than parent compound 1 | [1] [2] |

IMP-1710 is highly selective for UCHL1 and has been profiled against a panel of other deubiquitylating enzymes, showing minimal off-target activity.[\[9\]](#)

Applications of IMP-1710 in Cancer Research

The primary application of **IMP-1710** in cancer research is as a tool to investigate the biological functions of UCHL1 and to validate it as a therapeutic target.

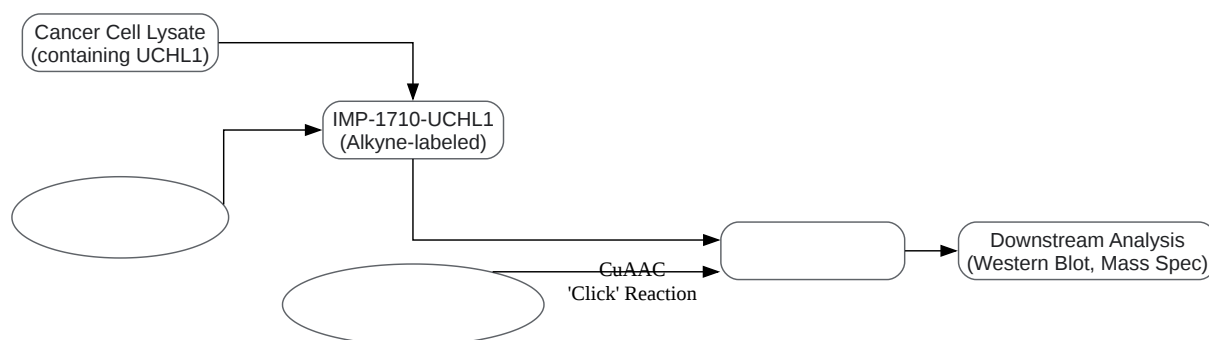
Preclinical Efficacy in Cancer Cell Lines

Studies have demonstrated the anti-proliferative effects of UCHL1 inhibition in various cancer cell lines. Treatment with UCHL1 inhibitors, including **IMP-1710**, has shown significant growth inhibition in preclinical models of neuroendocrine carcinomas and neuroblastoma.[\[6\]](#)

| Cell Line | Cancer Type | Treatment | Effect | Reference |
|---------------|--------------------------------|---------------------------------------|-------------------|-----------|
| H660, TD-NEPC | Neuroendocrine Prostate Cancer | UCHL1 inhibitors (including IMP-1710) | Growth inhibition | [6] |
| NCI-H82 | Small Cell Lung Cancer | UCHL1 inhibitors (including IMP-1710) | Growth inhibition | [6] |
| IMR-32 | Neuroblastoma | UCHL1 inhibitors (including IMP-1710) | Growth inhibition | [6] |

Target Engagement and Biomarker Discovery

The alkyne tag on **IMP-1710** allows for its use as an activity-based probe to confirm target engagement within cells and to identify downstream effects of UCHL1 inhibition. This is achieved through "click chemistry" with azide-modified reporter tags.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for activity-based protein profiling with **IMP-1710**.

Experimental Protocols

Fluorescence Polarization (FP) Assay for UCHL1 Inhibition

This protocol outlines the general steps for assessing the biochemical potency of **IMP-1710** against UCHL1.

Materials:

- Recombinant human UCHL1
- Ub-Lys-TAMRA fluorescent probe
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5)
- **IMP-1710** and control compounds
- 384-well black plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of **IMP-1710** and control compounds in assay buffer.
- Add UCHL1 enzyme to the wells of the 384-well plate.
- Add the serially diluted compounds to the wells containing UCHL1 and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
- Initiate the reaction by adding the Ub-Lys-TAMRA probe to all wells.
- Incubate the plate for a defined period (e.g., 60 minutes) at room temperature, protected from light.
- Measure fluorescence polarization using a plate reader.
- Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This protocol describes how to confirm that **IMP-1710** engages UCHL1 in a cellular context.

Materials:

- Cancer cell line of interest (e.g., HEK293T overexpressing HA-Ub-VME-UCHL1)
- **IMP-1710**, parent compound, and inactive enantiomer
- Cell lysis buffer
- SDS-PAGE and Western blotting reagents
- Anti-HA antibody

Procedure:

- Culture cells to approximately 80% confluency.
- Treat cells with varying concentrations of **IMP-1710**, the parent compound, or the inactive enantiomer for a specified time (e.g., 1 hour).
- Lyse the cells and collect the protein lysate.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-HA antibody to detect the HA-Ub-VME labeled UCHL1.
- A dose-dependent reduction in the HA-Ub-VME signal indicates competition for UCHL1 labeling by the active compounds.

Future Directions

IMP-1710 serves as a critical tool for elucidating the role of UCHL1 in cancer progression.

Future research should focus on:

- Expanding the evaluation of **IMP-1710** in a broader range of cancer cell lines and patient-derived xenograft models.

- Utilizing **IMP-1710** in chemical proteomics studies to identify novel substrates of UCHL1 in cancer cells, thereby uncovering new signaling pathways regulated by this enzyme.
- Investigating the potential for synergistic effects when combining **IMP-1710** with other anti-cancer agents.

While **IMP-1710** itself is a research tool, the insights gained from its use will be invaluable for the development of clinically viable UCHL1 inhibitors for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a potent and selective covalent inhibitor of UCHL1 | Imperial News | Imperial College London [imperial.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [IMP-1710: A Technical Guide for Cancer Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025724#imp-1710-applications-in-cancer-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com